4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
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Overview
Description
4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitropyrazole with guanidine in the presence of a base, followed by reduction and cyclization to form the desired pyrazolopyrimidine structure . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher throughput and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidines: Other derivatives of this family may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for specific research and industrial applications .
Biological Activity
4-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class is known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves reactions between aminopyrazoles and various electrophiles under specific conditions. For instance, a recent study highlighted the synthesis of novel derivatives using ultrasound-assisted reactions in aqueous media, which improved yields and reduced environmental impact .
Biological Activity
The biological activity of this compound has been explored in several contexts:
- Antiviral Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Compounds in this class have demonstrated significant potency in enzymatic assays .
- Anticancer Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific analogs have been developed to target cancer cells selectively while minimizing effects on normal cells.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain kinases and phosphodiesterases, which are crucial in various signaling pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated.
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazolo[1,5-a]pyrimidines is critical for understanding how modifications to the core structure influence biological activity. Key observations include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrazole ring significantly impacts the compound's potency.
- Positioning of Functional Groups : Variations in the position of methyl or other substituents can enhance or diminish activity against specific targets.
Properties
Molecular Formula |
C7H14Cl2N4 |
---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
4-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-10-3-2-4-11-7(10)6(8)5-9-11;;/h5H,2-4,8H2,1H3;2*1H |
InChI Key |
RYZINWSSNVLUQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN2C1=C(C=N2)N.Cl.Cl |
Origin of Product |
United States |
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